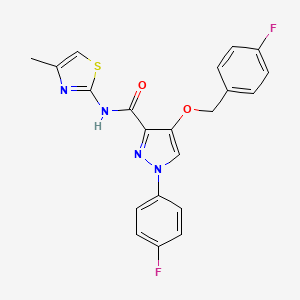

3-Cyclopropyl-6-fluoro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-6-fluoro-1H-indazole is a chemical compound with the molecular formula C10H9FN2. It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group attached to the 3-position of the indazole ring and a fluorine atom attached to the 6-position. The indazole ring itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis

Indazole derivatives, including this compound, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación

Antitumor Activity and Drug Discovery

- Indazole derivatives have shown promise in antitumor activity through design, synthesis, and evaluation processes. For example, a specific indazole derivative demonstrated effective inhibition on the proliferation of cancer cell lines, highlighting its potential as an anticancer agent. The synthesis involved condensation processes, and the structure was elucidated through spectro-elemental characterizations and single-crystal X-ray analysis. Theoretical calculations, including density functional theory (DFT), were utilized to understand the molecule's properties and interaction sites (Lu et al., 2020).

Organic Synthesis and Fluorophore Development

- Innovative strategies in organic synthesis have been applied to indazole derivatives for creating functional materials. A study showcased the development of biheteroaryl fluorophores through oxidative C-H/C-H cross-coupling, resulting in full-color emissions and quantum yields up to 93%. This approach led to the discovery of a near-infrared (NIR) fluorophore, demonstrating superior photostability and low cytotoxicity, marking a significant advancement for in vivo mitochondria imaging (Cheng et al., 2016).

Metabolic Studies

- Indazole compounds have been studied for their interactions with cytochromes P450, crucial for understanding drug metabolism and the development of safe therapeutic agents. Research into the metabolites of prasugrel, a thienopyridine antiplatelet agent, elucidated the roles of various cytochrome P450 enzymes in drug metabolism, providing insights into potential drug interactions and metabolic pathways (Rehmel et al., 2006).

Fluorescent Probes and Sensors

- The application of indazole derivatives in developing fluorescent probes and sensors has been explored, with compounds showing high selectivity and sensitivity towards specific ions or cellular structures. This research area holds promise for advancing diagnostic tools and imaging techniques in biomedical research (Tamanini et al., 2009).

Synthetic Methodologies

- Advances in synthetic methodologies for indazole derivatives have been made, including novel cyclization techniques and the application of "click chemistry" for creating structurally diverse compounds. These methods offer efficient routes to synthesize indazole-containing molecules, paving the way for the development of new drugs and materials (Lian et al., 2013).

Propiedades

IUPAC Name |

3-cyclopropyl-6-fluoro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAXLGUVMCSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=CC(=CC3=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649797.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

![4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2649803.png)

![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)